N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide
Description
N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13(12-9-17-19-18-12)16-8-10-4-3-7-15-14(10)21-11-5-1-2-6-11/h3-4,7,9,11H,1-2,5-6,8H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGOLPWFOLKUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)CNC(=O)C3=NNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide typically involves the following steps:
Formation of the pyridine derivative: The starting material, 2-cyclopentyloxypyridine, is synthesized through a cyclization reaction involving cyclopentanol and pyridine.
Attachment of the triazole ring:
Formation of the carboxamide group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups attached to the triazole ring.
Scientific Research Applications
N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds containing the pyridine ring, which is a common structural motif in many biologically active molecules.
Carboxamide derivatives: Compounds with the carboxamide functional group, known for their stability and ability to form hydrogen bonds.
Uniqueness: N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2H-triazole-4-carboxamide is unique due to the combination of the cyclopentyloxy group, pyridine ring, triazole ring, and carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
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